![molecular formula C11H25Cl2N3O B2979356 (2S)-2-amino-4-methyl-1-(4-methylpiperazin-1-yl)pentan-1-one dihydrochloride CAS No. 1217459-50-1](/img/structure/B2979356.png)
(2S)-2-amino-4-methyl-1-(4-methylpiperazin-1-yl)pentan-1-one dihydrochloride
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, solubility, and density. The chemical properties refer to how the compound reacts with other substances .Scientific Research Applications
Malaria Chemotherapy
A study highlighted a novel 4-aminoquinoline derivative, closely related to the compound , showing curative activity against chloroquine-resistant malaria parasites. This compound, after detailed structure-activity relationship (SAR) studies, was selected for preclinical development as a blood schizonticidal agent. It demonstrated promising activity against in vitro and in vivo experimental malaria models, with favorable drug-like absorption, distribution, metabolism, and excretion (ADME) parameters (Dola et al., 2016).
Anticancer Activity
Another research focused on amino acetate functionalized Schiff base organotin(IV) complexes, which showed significant in vitro cytotoxicity against various human tumor cell lines. These complexes, synthesized using a related compound, demonstrated more cytotoxicity than several standard drugs, indicating potential as anticancer drugs (Basu Baul et al., 2009).
Anticholinesterase Activity
Research into 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones (as dihydrochlorides) developed a synthesis method via an unusual version of the Morita–Baylis–Hillman reaction. These compounds, with various substituents in the chromene fragment, were evaluated for their inhibitory activity against butyrylcholinesterase, showing potential for therapeutic applications (Filippova et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-4-methyl-1-(4-methylpiperazin-1-yl)pentan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-9(2)8-10(12)11(15)14-6-4-13(3)5-7-14;;/h9-10H,4-8,12H2,1-3H3;2*1H/t10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAALTUFYHYSGIT-XRIOVQLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCN(CC1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-4-methyl-1-(4-methylpiperazin-1-yl)pentan-1-one dihydrochloride |
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